molecular formula C9H15NO2S B11901974 S-Ethyl 2-oxoazepane-1-carbothioate CAS No. 24928-89-0

S-Ethyl 2-oxoazepane-1-carbothioate

Cat. No.: B11901974
CAS No.: 24928-89-0
M. Wt: 201.29 g/mol
InChI Key: UUJZYIUAPPVYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Ethyl 2-oxoazepane-1-carbothioate is a heterocyclic compound with the molecular formula C₉H₁₅NO₂S and a molecular weight of 201.29 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 2-oxoazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2-oxoazepane-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Ethyl 2-oxoazepane-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of S-Ethyl 2-oxoazepane-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl 2-oxoazepane-1-carbothioate
  • S-Propyl 2-oxoazepane-1-carbothioate
  • S-Butyl 2-oxoazepane-1-carbothioate

Uniqueness

S-Ethyl 2-oxoazepane-1-carbothioate is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

24928-89-0

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

S-ethyl 2-oxoazepane-1-carbothioate

InChI

InChI=1S/C9H15NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h2-7H2,1H3

InChI Key

UUJZYIUAPPVYMH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CCCCCC1=O

Origin of Product

United States

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